molecular formula C6H5Cl3N2O2 B14802496 Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate

Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate

Cat. No.: B14802496
M. Wt: 243.5 g/mol
InChI Key: HTKQPJJUFCSKJD-ARJAWSKDSA-N
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Description

Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate is an organic compound with the molecular formula C6H5Cl3N2O2. It is known for its unique structure, which includes a nitrile group, an ester group, and three chlorine atoms attached to a but-2-enoate backbone. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of trichloroacetonitrile with methanol and methyl acetate cyanoacetate in the presence of sodium carbonate. The reaction is carried out at low temperatures (around 10°C) and then gradually heated to 95°C. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Potassium Acetate and Hydrazine Hydrate: Used in substitution reactions.

    Sodium Borohydride: Commonly used for reduction reactions.

    Acidic or Basic Conditions: Employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include substituted derivatives, amines, and carboxylic acids, depending on the specific reaction conditions .

Scientific Research Applications

Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate involves its interaction with various molecular targets. The nitrile and ester groups can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4,4,4-trifluoro-2-cyanobut-2-enoate
  • Methyl 3-amino-4,4,4-tribromo-2-cyanobut-2-enoate

Uniqueness

Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate is unique due to the presence of three chlorine atoms, which impart distinct chemical properties compared to its fluorinated or brominated analogs. These properties include higher reactivity in substitution reactions and different biological activity profiles .

Properties

Molecular Formula

C6H5Cl3N2O2

Molecular Weight

243.5 g/mol

IUPAC Name

methyl (Z)-3-amino-4,4,4-trichloro-2-cyanobut-2-enoate

InChI

InChI=1S/C6H5Cl3N2O2/c1-13-5(12)3(2-10)4(11)6(7,8)9/h11H2,1H3/b4-3-

InChI Key

HTKQPJJUFCSKJD-ARJAWSKDSA-N

Isomeric SMILES

COC(=O)/C(=C(/C(Cl)(Cl)Cl)\N)/C#N

Canonical SMILES

COC(=O)C(=C(C(Cl)(Cl)Cl)N)C#N

Origin of Product

United States

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